(2-Azanidylcyclohexyl)azanide;nickel
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Overview
Description
(2-Azanidylcyclohexyl)azanide;nickel is a chemical compound with the molecular formula C₁₂H₂₄N₄Ni. It is a derivative of cyclohexylamine and contains a cyclohexyl group and two azanide groups. This compound is used as a ligand in coordination chemistry and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;nickel typically involves the reaction of cyclohexylamine with nickel salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Azanidylcyclohexyl)azanide;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel oxides, while reduction reactions can produce nickel hydrides. Substitution reactions typically result in the formation of substituted nickel complexes .
Scientific Research Applications
(2-Azanidylcyclohexyl)azanide;nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of nickel complexes.
Biology: Investigated for its potential role in biological systems and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in catalysis and materials science for the development of new materials and catalytic processes
Mechanism of Action
The mechanism of action of (2-Azanidylcyclohexyl)azanide;nickel involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal centers in enzymes, altering their activity and function. It may also interact with cellular pathways involved in metal homeostasis and signaling .
Comparison with Similar Compounds
Similar Compounds
- (2-Azanidylcyclohexyl)azanide;cobalt
- (2-Azanidylcyclohexyl)azanide;copper
- (2-Azanidylcyclohexyl)azanide;zinc
Uniqueness
(2-Azanidylcyclohexyl)azanide;nickel is unique due to its specific coordination chemistry and the ability to form stable complexes with nickel. This distinguishes it from similar compounds containing other metal centers, which may have different reactivity and stability profiles .
Properties
CAS No. |
53748-60-0 |
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Molecular Formula |
C12H24N4Ni-4 |
Molecular Weight |
283.04 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;nickel |
InChI |
InChI=1S/2C6H12N2.Ni/c2*7-5-3-1-2-4-6(5)8;/h2*5-8H,1-4H2;/q2*-2; |
InChI Key |
PGBYYGFWLKESIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].[Ni] |
Origin of Product |
United States |
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